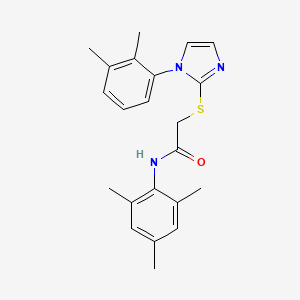

2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms present in many important biological compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as N-(2,3-dimethylphenyl)-α-methyl-β-alanines have been synthesized through reactions with ethyl acetoacetate .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of an imidazole ring and other functional groups. Similar compounds like (2,3-Dimethylphenyl)[1-(triphenylmethyl)-1H-imidazol-4-yl]methanone have a molecular weight of 442.55 .Scientific Research Applications

Luminescence Sensing

2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide and its derivatives have been used in the synthesis of lanthanide(III)-organic frameworks. These frameworks exhibit characteristic sharp emission bands and are selectively sensitive to benzaldehyde-based derivatives. This makes them potential fluorescence sensors for these chemicals (Shi, Zhong, Guo, & Li, 2015).

Anticancer Activities

Derivatives of this compound have been synthesized and investigated for their anticancer activities. These derivatives showed reasonable anticancer activity against various human tumor cell lines, particularly melanoma-type cell lines (Duran & Demirayak, 2012).

pKa Determination in Drug Precursors

The acidity constants of acetamide derivative compounds related to this compound have been determined. This research aids in understanding the first and second protonation sites of these compounds, valuable in drug development (Duran & Canbaz, 2013).

Corrosion Inhibition

Certain benzimidazole derivatives, closely related to the chemical , have been studied for their corrosion inhibition potential. These studies involve understanding the inhibitory properties for carbon steel in acidic solutions, demonstrating the application in material science and engineering (Rouifi et al., 2020).

Antimicrobial Activity

Some 2-substituted imidazole derivatives have shown significant antibacterial activities. These derivatives have been tested in vitro against various Gram-positive and Gram-negative bacteria, demonstrating their potential as antibacterial agents (Salman, Abdel-Aziem, & Alkubbat, 2015).

Future Directions

properties

IUPAC Name |

2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3OS/c1-14-11-16(3)21(17(4)12-14)24-20(26)13-27-22-23-9-10-25(22)19-8-6-7-15(2)18(19)5/h6-12H,13H2,1-5H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITPUBWUWAGFOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B2407226.png)

![Methyl 2-{[2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]oxy}benzenecarboxylate](/img/structure/B2407234.png)

![N-(2,5-dimethoxyphenyl)-4-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2407241.png)

![Ethyl 2-(2-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)thiazol-4-yl)acetate](/img/structure/B2407243.png)

![6-(4-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2407247.png)